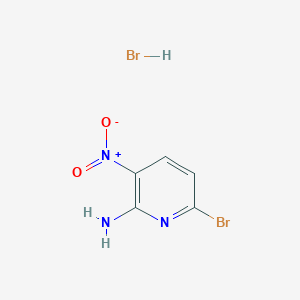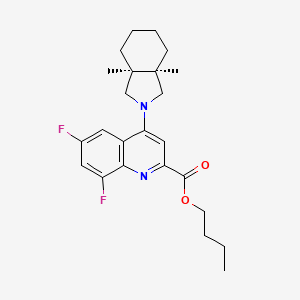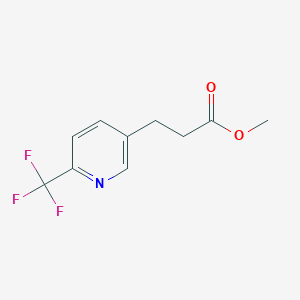
(1R,2R)-2-Morpholinocyclohexyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-Morpholinocyclohexyl methanesulfonate is a chemical compound known for its utility in organic synthesis. It is characterized by the presence of a morpholine ring attached to a cyclohexane ring, with a methanesulfonate group as a substituent. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Morpholinocyclohexyl methanesulfonate typically involves the reaction of (1R,2R)-1,2-Cyclohexanedimethanol with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to 0°C
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, thereby ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-Morpholinocyclohexyl methanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles, such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the morpholine ring or the cyclohexane ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl groups.
Applications De Recherche Scientifique
(1R,2R)-2-Morpholinocyclohexyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying their functions.
Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (1R,2R)-2-Morpholinocyclohexyl methanesulfonate exerts its effects involves its ability to act as a leaving group in substitution reactions. The methanesulfonate group is a good leaving group, facilitating the introduction of various nucleophiles into the molecule. This property is exploited in the synthesis of diverse organic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-1,2-Cyclohexanedimethanol: A precursor in the synthesis of (1R,2R)-2-Morpholinocyclohexyl methanesulfonate.
(1R,2R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane: Another compound with similar structural features and reactivity.
Uniqueness
What sets this compound apart is its morpholine ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of pharmaceuticals and other specialized organic compounds.
Propriétés
IUPAC Name |
[(1R,2R)-2-morpholin-4-ylcyclohexyl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-17(13,14)16-11-5-3-2-4-10(11)12-6-8-15-9-7-12/h10-11H,2-9H2,1H3/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKFHSJCYRPODF-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCCCC1N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O[C@@H]1CCCC[C@H]1N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tert-Butyl 6-ethyl-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B8026449.png)

![(1S,2S)-2-[(3,5-difluorophenyl)methoxy]cyclohexan-1-amine](/img/structure/B8026461.png)

![2-amino-5-butyl-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B8026497.png)
